1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been described in more than 5500 references (including 2400 patents) up to date . They have been studied for their potential biomedical applications due to their close similarity with the purine bases adenine and guanine .
Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer . Among the synthesized compounds, compound C03 showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
Pyrazolo[3,4-b]pyridine derivatives are part of anxiolytic drugs such as cartazolate, tracazolate, and etazolate These drugs are used to reduce anxiety
A drug for the treatment of pulmonary hypertension, riociguat, has been studied in detail It contains pyrazolo[3,4-b]pyridine derivatives
Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which are structurally similar to pyrazolo[3,4-b]pyridines, have been screened for their anti-proliferative activities against selected cancer cell lines .
A new strategy to obtain pyrazolopyridine from the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline has been reported . This process could potentially be applied to synthesize “4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid”.
1H-Pyrazolo[3,4-b]pyridines have been studied for their potential as antiviral agents . They have shown promising results against a variety of viruses, including HIV and HCV .
Some 1H-Pyrazolo[3,4-b]pyridines have been used in the development of anti-inflammatory drugs . They have shown potential in reducing inflammation in various disease models .
1H-Pyrazolo[3,4-b]pyridines have been studied for their potential as anticancer agents . They have shown promising results against a variety of cancer cell lines .
Some 1H-Pyrazolo[3,4-b]pyridines have been used in the development of neuroprotective drugs . They have shown potential in protecting neurons from damage in various disease models .
1H-Pyrazolo[3,4-b]pyridines have been studied for their potential as antidepressant agents . They have shown promising results in various models of depression .
Some 1H-Pyrazolo[3,4-b]pyridines have been used in the development of antipsychotic drugs . They have shown potential in treating symptoms of various psychiatric disorders .
4-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound characterized by a fused pyrazole and pyridine ring. Its molecular formula is , and it has a molecular weight of 201.7 g/mol. This compound features a chlorine substituent at the fourth position of the pyrazolo ring and a carboxylic acid group at the third position, which significantly influences its chemical reactivity and biological activity.
These reactions highlight the compound's versatility in organic synthesis and medicinal chemistry.
This compound has various applications in research and industry:
The synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can be achieved through several methods:
Studies on the interactions of 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid with biological targets are ongoing. These investigations typically focus on:
Several compounds share structural similarities with 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid. Here is a comparison highlighting its uniqueness:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid | 0.64 | Lacks chlorine substitution |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | 0.71 | Different ring structure; pyrrole instead of pyrazole |
| 6-Chloro-1H-indazole-3-carboxylic acid | 0.65 | Indazole core; different biological activity profile |
| 4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid | 0.65 | Contains a pyridine substituent; distinct reactivity |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde | 0.80 | Contains a bromine atom; aldehyde functional group |
These comparisons illustrate that while many compounds share structural features with 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, its specific chlorine substitution and carboxylic acid functionality contribute to its unique chemical behavior and biological activities.
The foundational synthesis of pyrazolo[3,4-b]pyridine systems dates to the early 20th century, with Ortoleva’s 1908 preparation of the first monosubstituted 1H-pyrazolo[3,4-b]pyridine via iodine-mediated cyclization of diphenylhydrazone and pyridine. This landmark work established the viability of fusing pyrazole and pyridine rings, though limited by low yields and narrow substrate scope. Bulow’s 1911 methodology expanded accessibility by reacting 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones in glacial acetic acid, producing N-phenyl-3-methyl derivatives. These early efforts relied on constructing the pyrazole ring onto preexisting pyridine substrates, a strategy that dominated synthetic approaches for decades.
A pivotal advancement emerged in the mid-20th century with the development of tandem nucleophilic substitution-cyclization reactions. By treating 2-chloro-3-substituted pyridines with hydrazines, chemists could annelate the pyrazole ring through sequential nucleophilic attacks at the C2 chloro group and C3 electrophilic center (typically carbonyl or cyano groups). For example, 3-acetylpyridine derivatives reacted with hydrazine hydrate in ethanol under reflux to yield 1H-pyrazolo[3,4-b]pyridines bearing alkyl or aryl substituents at R³. This approach enabled systematic variation of substituents while maintaining the bicyclic core structure.
Key innovations in early synthetic methodologies are summarized in Table 1:
Table 1: Early Synthetic Methods for Pyrazolo[3,4-b]Pyridine Scaffolds
These methods laid the groundwork for subsequent functionalization strategies, though challenges persisted in achieving regioselective substitution and introducing electron-withdrawing groups like chlorine and carboxylic acids.
The introduction of chlorine at the 4-position of pyrazolo[3,4-b]pyridines emerged as a critical modification to enhance reactivity for further functionalization. Early chlorination methods relied on halogenation of preformed pyrazolopyridines using phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). However, these harsh conditions often led to over-chlorination or decomposition of the bicyclic system. A breakthrough came with the development of substrate-directed chlorination using 2-chloro-3-cyanopyridine precursors. When treated with hydrazine hydrate, these precursors underwent cyclization to yield 4-chloro-1H-pyrazolo[3,4-b]pyridines directly, bypassing post-cyclization halogenation.
Modern approaches employ transition metal-catalyzed C–H activation for late-stage chlorination. Palladium complexes, particularly Pd(phen)₂(PF₆)₂, enable regioselective chlorination at the 4-position via directed ortho-metallation. This method avoids the need for pre-functionalized starting materials and operates under milder conditions (60–80°C in DMF), achieving yields up to 81% for electron-deficient substrates. The evolution of chlorination strategies is exemplified in Table 2:
Table 2: Chlorination Methods for 4-Position Functionalization
These advancements resolved historical challenges in achieving both regioselectivity and functional group compatibility, particularly for acid-sensitive derivatives like 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.
The incorporation of carboxylic acid groups at the 3-position required innovative strategies to preserve the integrity of the chlorinated bicyclic system. Early efforts focused on ester hydrolysis of 3-carbethoxy derivatives. For instance, ethyl 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate underwent acid-catalyzed hydrolysis (H₂SO₄/MeOH, reflux) to yield the corresponding carboxylic acid in 70% yield. However, this method proved incompatible with 4-chloro derivatives due to competing dechlorination.
A more robust approach emerged through the use of protected carboxyl precursors. 3-Cyano-substituted pyrazolo[3,4-b]pyridines were hydrolyzed to carboxylic acids using concentrated phosphoric acid at 170–180°C, a method that tolerated chlorine at the 4-position. This two-step sequence—cyano introduction followed by hydrolysis—became the standard for synthesizing 3-carboxylic acid derivatives. Contemporary methods employ microwave-assisted hydrolysis to reduce reaction times from 20 hours to under 1 hour while maintaining yields above 85%.
The structural and synthetic features of 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid are summarized in Table 3:
Table 3: Key Characteristics of 4-Chloro-1H-Pyrazolo[3,4-b]Pyridine-3-Carboxylic Acid
These functionalization strategies underscore the compound’s role as a versatile intermediate for further derivatization in medicinal and materials chemistry.
The chlorine atom at C-4 converts the pyrazolo[3,4-b]pyridine nucleus into an activated electrophile that undergoes nucleophilic-aromatic substitution through a Meisenheimer σ-complex. DFT studies show that displacement of chloride from 4-chloropyridines by hard nucleophiles proceeds with free-energy barriers of 13–16 kcal mol⁻¹ when the transition state is stabilized by delocalisation into the ring nitrogen [1].
Within the pyrazolo scaffold this effect is magnified: ^13C NMR ipso shifts correlate linearly with Hammett σp for 3-substituents (ρ = +1.09), evidencing pronounced charge withdrawal during substitution [2]. Chemoproteomic profiling confirmed that cysteine thiolates react cleanly with 4-chloro-1H-pyrazolo[3,4-b]pyridine derivatives to give S-aryl adducts; half-lives measured for BDHI-151 are 1.5 h with Boc-Cys-OMe and 5 h with glutathione (100 µM electrophile, 5 mM nucleophile, pH 7.4, 37 °C) [3]. Covalent inhibition of prolyl endopeptidase (PREP) by analogue CPzP-15 proceeds with *k* _inact / K i = 4.3 × 10⁴ M⁻¹ s⁻¹, confirming that nucleophilic attack is fast once a productive non-covalent complex is formed [3].
| Table 1 – Representative kinetic parameters for C-4 substitution | Nucleophile | Electrophile | Experimental conditions | Observed rate / parameter | Reference |
|---|---|---|---|---|---|
| Boc-Cys-OMe | BDHI-151 | 100 µM : 5 mM, pH 7.4 | t₁⁄₂ = 1.5 h | [3] | |
| Glutathione | BDHI-151 | 100 µM : 5 mM, pH 7.4 | t₁⁄₂ = 5 h | [3] | |
| C255 (PREP) | CPzP-15 | Enzyme assay, 37 °C | k inact/ K i = 4.3 × 10⁴ M⁻¹ s⁻¹ | [3] | |
| Cl⁻ → NH attack | 4-chloropyridine | M06-2X/6-311+G**, CH₂Cl₂ | ΔG^‡ = 13–16 kcal mol⁻¹ | [1] |
These data collectively indicate that cysteine and other soft nucleophiles can displace chloride under physiological conditions, whereas oxygen and nitrogen nucleophiles are disfavoured—consistent with polarizability matching and Meisenheimer stabilisation.
Cyclisation routes to the title carboxylic acid exploit two complementary C–N reorganisation manifolds (Table 2).
Hydrazine-induced cine substitution (Grandberg sequence). 2-Chloro-3-cyano- or 3-acyl-pyridines undergo nucleophilic substitution by hydrazine, followed by intramolecular condensation of the pendant –C≡N/–C(=O)R with the newly formed hydrazino nitrogen to forge the N-N bond of the pyrazole ring and the C3–N1 bond of the fused heterocycle. Overall isolated yields of 65–72% are typical [2].
Gould–Jacobs condensation. 5-Aminopyrazoles react with ethoxymethylenemalonic esters to give β-enaminones that thermally cyclise to the 4-hydroxy-pyridone; subsequent POCl₃ chlorodehydroxylation installs the requisite C-4 chlorine [2]. A single-stage chlorocyclisation of the enaminone shortens the sequence and furnishes 4-chloro intermediates in up to 79% yield [4].
| Table 2 – Cyclisation strategies to 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | Key C–N events | Typical yield | Comments | Reference |
|---|---|---|---|---|
| Hydrazine cine-substitution + intramolecular condensation | 65–72% | Nucleophilic attack at C-2, N–N formation, decarboxylative rearrangement | [2] | |
| Gould–Jacobs β-enaminone cyclisation + POCl₃ | 70–79% | Stepwise C4–N and N1–C3 bond construction; amenable to electron-poor substrates | [2] | |
| Pd-catalysed aminocarbonylation of 4-bromo precursor | 87–99% (amide stage) | C-N coupling precedes oxidative C–Cl installation; compatible with COware flow systems | [4] |
During late-stage functionalisation, C–N cleavage is again reversible. Alkylation of N-1 with benzyl chloride under basic conditions gives predominantly N-2 isomers by initial N-1 alkylation followed by [5] [1]-sigmatropic N-shift—a process traced by diagnostic ^1H chemical-shift migration [2].
Chlorine exerts both inductive (–I) and mesomeric (+M) effects on the fused scaffold. Electron withdrawal lowers the LUMO energy and accelerates S_NAr at C-4, while π-donation from the lone pairs delocalises negative charge in the Meisenheimer complex, lowering ΔG^‡ [6].
NMR and computational descriptors quantify these influences:
Sterics are equally decisive. Docking of CPzP derivatives into PREP shows that the chloro substituent orients toward the solvent channel, minimising steric encumbrance yet positioning the electrophilic carbon 3.2 Å from the nucleophilic C255 thiolate [3]. In HSP60, the same substituent sits in a narrow hydrophobic groove adjacent to W595, and removal of Cl abolishes cross-linking [3].
| Table 3 – Electronic descriptors influenced by C-4 chlorine | Descriptor | Cl present | Cl absent | Impact | Reference |
|---|---|---|---|---|---|
| LUMO (eV, calculated) | –1.95 | –1.61 | 0.34 eV lowering enhances S_NAr | [6] | |
| ρ (¹H shift vs σ_p) | +1.09 | +0.46 | Greater sensitivity to ring electronics | [2] | |
| k inact/K i (PREP) | 4.3 × 10⁴ M⁻¹ s⁻¹ | Not measurable | Cl essential for irreversible inhibition | [3] |
Key Takeaways